molecular formula C4H8O2S2 B2812137 (1,1-Dioxothietan-3-yl)methanethiol CAS No. 2283135-15-7

(1,1-Dioxothietan-3-yl)methanethiol

Cat. No. B2812137
CAS RN: 2283135-15-7
M. Wt: 152.23
InChI Key: DBNDILVXDXZMDY-UHFFFAOYSA-N
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Description

“(1,1-Dioxothietan-3-yl)methanethiol” is a chemical compound with the molecular formula C4H8O2S2 and a molecular weight of 152.23. It is related to “(1,1-dioxothietan-3-yl)methanamine”, which has a molecular weight of 135.19 .


Synthesis Analysis

The synthesis of compounds related to “(1,1-Dioxothietan-3-yl)methanethiol” has been reported in the literature. For instance, 3-substituted thietane-1,1-dioxides have been synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates . Another method involves the reaction of 8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-1-ethyl-1H-purine-2,6(3H,7H)-dione and cyclohexylamine .


Chemical Reactions Analysis

The chemical reactions involving compounds related to “(1,1-Dioxothietan-3-yl)methanethiol” have been studied. For example, 3,5-substituted 1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles have been prepared by treating NH-1,2,4-triazole sodium salts with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (1,1-Dioxothietan-3-yl)methanethiol, focusing on six unique applications:

Synthesis of Heterocyclic Compounds

(1,1-Dioxothietan-3-yl)methanethiol is used in the synthesis of various heterocyclic compounds. It acts as a dioxothietanylating reagent, facilitating the introduction of a thietane-1,1-dioxide ring into heterocycles such as 1,2,4-triazoles. This process is crucial for creating compounds with potential pharmaceutical applications .

Antidepressant Drug Development

Research has shown that derivatives of (1,1-Dioxothietan-3-yl)methanethiol exhibit antidepressant properties. For example, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione has been synthesized and demonstrated significant antidepressant activity . This highlights its potential in developing new antidepressant medications.

Michael Addition Reactions

Thietane 1,1-dioxides, derived from (1,1-Dioxothietan-3-yl)methanethiol, are known to be effective Michael acceptors. They readily participate in Michael addition reactions with various nucleophiles, including ethanol, hydrogen sulfide, thiophenol, and amines. This property is valuable in organic synthesis for creating complex molecules .

Regioselective Alkylation

The compound is used in regioselective alkylation reactions, particularly with 1,2,4-triazoles. This selective alkylation is essential for synthesizing specific isomers of triazole derivatives, which can have distinct biological activities and applications in medicinal chemistry .

Nucleophilic Substitution Reactions

(1,1-Dioxothietan-3-yl)methanethiol is involved in nucleophilic substitution reactions, where it can replace halogen atoms in organic compounds. This reaction is useful for modifying the structure of organic molecules to enhance their chemical properties or biological activities .

Elemental Analysis and Spectroscopy Studies

The compound is also used in elemental analysis and spectroscopy studies to confirm the composition and structure of synthesized compounds. Techniques such as IR and 1H NMR spectroscopy are employed to verify the presence of the thietane-1,1-dioxide ring and other functional groups .

Future Directions

The future directions for research on “(1,1-Dioxothietan-3-yl)methanethiol” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, the antidepressant activity of related compounds suggests potential for further development in the field of psychopharmacology .

properties

IUPAC Name

(1,1-dioxothietan-3-yl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S2/c5-8(6)2-4(1-7)3-8/h4,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNDILVXDXZMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)CS
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-Dioxothietan-3-yl)methanethiol

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